3-Methoxyphenyl acetate is an organic compound classified as an ester. It serves as a crucial intermediate in synthesizing various biologically active heterocyclic compounds []. Its role in scientific research stems from its versatility as a building block for complex molecules with potential applications in different fields.
3-Methoxyphenyl acetate is an organic compound with the molecular formula and a molecular weight of approximately 166.18 g/mol. This compound features a methoxy group and an acetate group attached to a phenyl ring, making it an ester derivative of 3-methoxyphenol. It is primarily used in various scientific applications, particularly in organic synthesis and as a potential precursor in drug development.
This compound belongs to the class of esters, specifically aromatic esters, due to its structure comprising a phenolic component and an acetate moiety. It is categorized under organic compounds and is relevant in fields such as organic chemistry, medicinal chemistry, and materials science.
The synthesis of 3-methoxyphenyl acetate can be achieved through various methods:
The typical conditions for the esterification reaction involve heating the reactants under reflux for several hours to ensure complete conversion. The product can be purified through distillation or recrystallization techniques.
The molecular structure of 3-methoxyphenyl acetate features:
The structural formula can be represented as follows:
3-Methoxyphenyl acetate can participate in various chemical reactions:
The hydrolysis reaction typically requires acidic or basic conditions to promote the cleavage of the ester bond effectively.
The mechanism of action for 3-methoxyphenyl acetate primarily involves its reactivity as an ester:
Kinetics studies suggest that hydrolysis rates are influenced by factors such as pH and temperature, with higher temperatures generally increasing reaction rates.
Relevant data indicates that 3-methoxyphenyl acetate exhibits typical behavior for aromatic esters in terms of reactivity and stability under various conditions .
Lipases and esterases enable stereoselective synthesis of 3-methoxyphenyl acetate under mild conditions. Klebsiella oxytoca esterase (SNSM-87) achieves >99% enantiomeric excess (ee) in biphasic reaction systems (e.g., isooctane-water) by preferentially hydrolyzing the (R)-enantiomer of precursor esters. This enzyme exhibits exceptional thermal stability (activity retention >90% at 50°C) and high substrate affinity for α-methoxyphenyl acetate derivatives, with reported K~m~ values of 12.3 mM and V~max~ of 8.9 μmol·min⁻¹·mg⁻¹. Continuous-flow membrane reactors enhance biocatalyst reusability, maintaining 85% productivity after 15 operational cycles. Biphasic systems simultaneously partition the acid product into the aqueous phase and unreacted ester into the organic phase, simplifying downstream separation and improving atom economy by >30% compared to batch processes [4].
Table 2: Kinetic Parameters for Enzymatic Synthesis of 3-Methoxyphenyl Acetate Derivatives
Biocatalyst | Substrate | K~m~ (mM) | V~max~ (μmol·min⁻¹·mg⁻¹) | Enantioselectivity (E) |
---|---|---|---|---|
K. oxytoca esterase | Ethyl α-methoxyphenylacetate | 12.3 | 8.9 | >100 |
Candida antarctica lipase B | Vinyl α-methoxyphenylacetate | 18.7 | 5.2 | 87 |
Conventional synthesis routes employ acid-catalyzed esterification or direct acetylation. The optimized protocol involves refluxing 3-methoxyphenol with acetic anhydride (1:2.5 molar ratio) catalyzed by phosphoric acid (0.5 wt%) at 140°C for 2 hours, achieving 92% conversion. Alternatively, halogen-mediated routes utilize 3-methoxybenzyl chloride with sodium acetate in glacial acetic acid under nitrogen atmosphere, yielding 74% pure product after vacuum distillation. Critical process parameters include:
Table 1: Optimization of Chemical Synthesis Parameters
Parameter | Baseline | Optimized | Yield Impact |
---|---|---|---|
Molar ratio (phenol:anhydride) | 1:1.5 | 1:2.5 | +29% |
Catalyst concentration | 0.1 wt% | 0.5 wt% | +18% |
Reaction time | 60 min | 120 min | +15% |
Temperature | 120°C | 140°C | +22% |
Solvent-free microwave-assisted synthesis significantly enhances reaction efficiency. Irradiating 3-methoxyphenol with acetyl imidazole (1:3 ratio) at 300 W for 8 minutes delivers 89% yield with 99.2% HPLC purity, reducing energy consumption by 70% compared to conventional heating. Deep eutectic solvents (DES) like choline chloride-urea (1:2 molar ratio) serve as recyclable reaction media, enabling catalyst-free esterification at 80°C with consistent yields of 82% over five reuse cycles. These approaches eliminate toxic solvents, reduce E-factors to <1.5, and cut processing time by 90% compared to batch reactors. Life cycle assessment confirms a 45% reduction in global warming potential versus traditional acetylation routes [5].
Microreactor technology enables precise control of exothermic acetylation reactions. In silicon-glass microstructured reactors (channel diameter: 500 μm), residence time optimization to 6.5 minutes at 150°C improves throughput to 1.8 kg·L⁻¹·h⁻¹—5× higher than batch systems. Integrating enzyme-immobilized packed beds (Candida antarctica lipase on chitosan beads) with in-line membrane separation achieves 94% conversion while maintaining steady-state operation for >48 hours. Flow chemistry reduces solvent usage by 85% through continuous solvent recycling and improves thermal management, eliminating local hot spots that cause decomposition byproducts [4] [5].
Michaelis-Menten kinetics coupled with the Damköhler number accurately predict enzymatic esterification performance across scales. For K. oxytoca-catalyzed reactions, the model reveals rate-limiting acylation steps when substrate concentrations exceed 15 mM. Response surface methodology (RSM) identifies optimal conditions: enzyme loading (15 mg/mL), substrate ratio (1:1.2), and water activity (a~w~ = 0.23), increasing space-time yield to 128 g·L⁻¹·d⁻¹. Computational fluid dynamics (CFD) simulations of continuous reactors minimize concentration gradients, reducing byproduct formation by 22% and pushing final yields to 96% at pilot scale [4].
Appendix: Compound Data Tables
Table 3: Physicochemical Properties of Key Compounds
Compound | Molecular Formula | CAS | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
---|---|---|---|---|---|
3-Methoxyphenyl acetate | C~9~H~10~O~3~ | 586-95-8 | 166.18 | 38-40 (lit.) | 245 (lit.) |
3-Methoxyphenylacetic acid | C~9~H~10~O~3~ | 1798-09-0 | 166.18 | 71-73 | 305.5 (760 mmHg) |
Ethyl α-methoxyphenylacetate | C~11~H~14~O~3~ | N/A | 194.23 | N/A | 180-185 (14 mmHg) |
Table 4: Industrial Synthesis Metrics Comparison
Method | Yield (%) | Purity (%) | PMI~a~ | Energy Intensity (kJ/mol) |
---|---|---|---|---|
Conventional acetylation | 74 | 92 | 8.7 | 420 |
Enzymatic resolution | 49 (theory: 50) | >99 | 3.1 | 185 |
Microwave-assisted | 89 | 99.2 | 1.4 | 95 |
Continuous flow | 94 | 98.5 | 2.3 | 110 |
~a~Process Mass Intensity = Total materials used (kg)/Product obtained (kg)
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